molecular formula C21H23N3O3 B2552829 N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide CAS No. 1421480-85-4

N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2552829
CAS No.: 1421480-85-4
M. Wt: 365.433
InChI Key: ANTDGYGSQIJYEN-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a benzyl group, and a diazabicyclooctane framework, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Diazabicyclooctane Framework: This involves the cyclization of appropriate amine precursors under basic conditions.

    Coupling Reactions: The benzodioxole and diazabicyclooctane intermediates are coupled using reagents such as carbodiimides to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The diazabicyclooctane framework can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide: shares similarities with other benzodioxole-containing compounds and diazabicyclooctane derivatives.

    Examples: 1,3-Benzodioxole-5-carboxylic acid, 3-benzyl-3,8-diazabicyclo[3.2.1]octane derivatives.

Uniqueness

  • The combination of the benzodioxole moiety and the diazabicyclooctane framework in a single molecule is unique, providing distinct chemical and biological properties.
  • This compound’s structural complexity and reactivity make it a valuable tool in various research applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-21(22-16-6-9-19-20(10-16)27-14-26-19)24-17-7-8-18(24)13-23(12-17)11-15-4-2-1-3-5-15/h1-6,9-10,17-18H,7-8,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTDGYGSQIJYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2C(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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